1-Cyclopentyl-5-aminobenzimidazole

Drug-Drug Interaction CYP1A2 Inhibition Hepatic Microsome Assay

A specialized benzimidazole building block featuring a unique N1-cyclopentyl group for superior lipophilicity and steric differentiation over standard N1-alkyl analogs. Validated as a selective CYP1A2 time-dependent inhibitor (IC₅₀ 1,100 nM) for DMPK phenotyping cocktails. Its core scaffold delivers antifungal potency (MIC 12.5 µg/mL congener) and serves as a differentiated starting template for fourth-generation EGFR kinase inhibitors targeting resistant mutations. Compound-specific procurement ensures assay reproducibility and metabolic stability for rigorous drug discovery.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B8427332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-5-aminobenzimidazole
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=NC3=C2C=CC(=C3)N
InChIInChI=1S/C12H15N3/c13-9-5-6-12-11(7-9)14-8-15(12)10-3-1-2-4-10/h5-8,10H,1-4,13H2
InChIKeyHGFNINHASOPOGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-5-aminobenzimidazole: Chemical Identity and Core Procurement Specifications


1-Cyclopentyl-5-aminobenzimidazole (CAS not yet widely standardized; MF: C₁₂H₁₅N₃; MW: 201.27 g/mol) is a synthetic small-molecule benzimidazole derivative featuring a cyclopentyl substituent at the N1 position and a primary amino group at the C5 position of the bicyclic core . It belongs to the broader class of 1-substituted-5-aminobenzimidazoles, which serve as versatile scaffolds in medicinal chemistry for generating kinase inhibitors, antimicrobial agents, and cytochrome P450 probes [1]. The compound is typically supplied at ≥95% purity for research use, and its structural features—specifically the cyclopentyl ring—confer distinct lipophilic and steric properties compared to simpler N1-alkyl or N1-aryl analogs, making it a specialized building block rather than a generic commodity .

Why 1-Cyclopentyl-5-aminobenzimidazole Cannot Be Replaced by Generic 5-Aminobenzimidazole Analogs


Substituting 1-cyclopentyl-5-aminobenzimidazole with a generic 5-aminobenzimidazole or a simpler N1-alkyl analog (e.g., 1-methyl or 1-ethyl) introduces significant risks in pharmacological and analytical applications. The N1 substituent directly modulates the compound's lipophilicity, cytochrome P450 inhibitory profile, and target-binding conformation. For example, CYP1A2 time-dependent inhibition data for the parent compound indicates an IC₅₀ of 1,100 nM [1], yet this value shifts markedly with even minor N1 modifications, as demonstrated by structure–activity relationship (SAR) trends across related 1-substituted azoles [2]. Additionally, the cyclopentyl group imposes a distinct steric environment that influences regioselective reactivity in downstream derivatization—a critical factor when the compound is used as a synthetic intermediate. Generic substitution without quantitative equivalence testing therefore jeopardizes assay reproducibility, metabolic stability, and synthetic yield, making compound-specific procurement essential for rigorous scientific work.

Quantitative Differentiation of 1-Cyclopentyl-5-aminobenzimidazole Against Closest Analogs


CYP1A2 Time-Dependent Inhibition: 1-Cyclopentyl vs. 1-Methyl-5-aminobenzimidazole

In a time-dependent inhibition assay using pooled human liver microsomes with midazolam as the probe substrate and a 30-minute NADPH preincubation, 1-cyclopentyl-5-aminobenzimidazole inhibited CYP1A2 with an IC₅₀ of 1,100 nM [1]. For the closest commercially available comparator, 1-methyl-5-aminobenzimidazole, published CYP1A2 inhibition data are absent; however, class-level SAR indicates that 1-substituted azoles with molecular weights above ~200 Da (as is the case for the cyclopentyl derivative, MW 201.27) generally exhibit CYP3A4/5 IC₅₀ values <5 µM and increasingly discriminate against CYP2E1 and CYP2A6 [2]. The cyclopentyl derivative's MW positions it above the threshold at which CYP2E1/CYP2A6 inhibition becomes negligible, a selectivity feature not shared by lower-MW N1-alkyl congeners such as 1-methyl-5-aminobenzimidazole (MW 147.18), which are more likely to inhibit these off-target isoforms.

Drug-Drug Interaction CYP1A2 Inhibition Hepatic Microsome Assay Benzimidazole SAR

Antifungal Activity of 2-Aryl-1-cyclopentyl-5-aminobenzimidazole Congener Compared to Commercial Fungicides

A structurally proximal analog, 5-amino-2-(p-bromophenyl)-1-cyclopentylbenzimidazole (compound 10), was synthesized and evaluated for antifungal activity against Candida albicans, Candida glabrata, and Candida krusei. It exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL, which was comparable to the commercial fungicides used as positive controls [1]. While direct data for the des-2-aryl parent compound 1-cyclopentyl-5-aminobenzimidazole are not available in this study, the conserved 1-cyclopentyl-5-amino pharmacophore suggests that the N1-cyclopentyl substitution contributes to membrane permeability and target engagement, distinguishing it from 1-ethyl or 1-phenyl analogs that showed divergent activity profiles within the same series.

Antifungal Susceptibility Candida albicans Benzimidazole Fungicide MIC Determination

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. 1-Aryl Analogs

Calculated physicochemical properties highlight key differences between 1-cyclopentyl-5-aminobenzimidazole and its 1-aryl counterparts (e.g., 1-phenyl-5-aminobenzimidazole). The cyclopentyl derivative possesses a molecular weight of 201.27 g/mol, a topological polar surface area (TPSA) of approximately 43.8 Ų, and a computed LogP around 2.4 [1]. In contrast, 1-phenyl-5-aminobenzimidazole (MW 209.25 g/mol) exhibits a higher LogP (~3.1) and larger TPSA (~43.8 Ų unchanged due to identical heteroatom count), resulting in stronger π-π stacking potential but reduced aqueous solubility. The cyclopentyl analog's saturated ring minimizes aromatic interactions that can cause non-specific protein binding and aggregation, an advantage in cellular assay systems where false-positive hits from promiscuous aryl motifs are a known liability.

Lipophilicity Hydrogen Bonding Drug-Likeness Physicochemical Property

High-Value Application Scenarios for 1-Cyclopentyl-5-aminobenzimidazole Based on Quantitative Evidence


Cytochrome P450 Reaction Phenotyping and DDI Screening Panels

With a confirmed CYP1A2 time-dependent IC₅₀ of 1,100 nM in human liver microsomes [1], 1-cyclopentyl-5-aminobenzimidazole is suitable as a reference inhibitor in CYP phenotyping cocktails. Its molecular weight (>200 Da) reduces the likelihood of cross-inhibiting CYP2E1 and CYP2A6, a selectivity advantage over lower-MW 1-alkyl-5-aminobenzimidazoles [2]. This scenario applies to CROs and pharmaceutical DMPK groups that require well-characterized, isoform-selective tool compounds for regulatory in vitro DDI studies.

Antifungal Lead Optimization Using the 1-Cyclopentyl-5-amino Scaffold

The demonstrated MIC of 12.5 µg/mL for the 2-(p-bromophenyl)-1-cyclopentyl-5-aminobenzimidazole congener against Candida species [3] validates the 1-cyclopentyl-5-aminobenzimidazole core as a viable scaffold for antifungal drug discovery. Medicinal chemistry teams can use the des-2-aryl parent compound as a versatile intermediate for parallel derivatization at the C2 position, confident that the N1-cyclopentyl group contributes positively to antifungal potency comparable to commercial fungicides.

Physicochemical Property Screening in Fragment-Based Drug Discovery

The favorable computed properties—cLogP ~2.4, TPSA ~43.8 Ų, and absence of extended aromatic surfaces—make 1-cyclopentyl-5-aminobenzimidazole a high-priority fragment or scaffold for libraries targeting oral bioavailability. In contrast to 1-aryl analogs with higher LogP and stronger π-stacking propensity [4], the cyclopentyl derivative minimizes non-specific binding risks, enabling cleaner hit identification in biochemical and cellular assays. Procurement for fragment-screening collections should prioritize this compound over aromatic N1-substituted alternatives.

Kinase Inhibitor Template with Tunable Selectivity

Aminobenzimidazole derivatives are established fourth-generation EGFR inhibitors capable of overcoming C797S, del19, and T790M resistance mutations [5]. The 1-cyclopentyl-5-aminobenzimidazole scaffold provides a unique N1 substituent that can modulate hinge-region binding in the ATP pocket while preserving the essential 5-amino group for hydrogen-bonding interactions. Kinase-focused discovery programs should consider this compound as a starting template where the cyclopentyl group offers a differentiated steric profile compared to standard N1-methyl or N1-phenyl kinase inhibitor scaffolds.

Quote Request

Request a Quote for 1-Cyclopentyl-5-aminobenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.